The Role of Cholecystokinin (27-33) in the Central Nervous System: A Technical Guide
The Role of Cholecystokinin (27-33) in the Central Nervous System: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cholecystokinin (CCK), a peptide hormone and neurotransmitter, is one of the most abundant neuropeptides in the central nervous system (CNS). Its various molecular forms are derived from the precursor preprocholecystokinin. The C-terminal heptapeptide fragment, CCK(27-33), which is contained within the predominantly studied octapeptide CCK-8, is crucial for its biological activity. In the CNS, CCK exerts its effects through two primary G-protein coupled receptors: CCK-A (CCK1) and CCK-B (CCK2). The CCK-B receptor is the predominant subtype in the brain, whereas the CCK-A receptor is found in discrete brain regions in addition to its widespread peripheral distribution. This technical guide provides an in-depth overview of the biological functions of CCK(27-33) and related C-terminal fragments in the CNS, focusing on their roles in anxiety and panic disorders, learning and memory, satiety, and the modulation of dopaminergic systems. Detailed signaling pathways, quantitative data on receptor binding and distribution, and key experimental methodologies are presented to serve as a comprehensive resource for researchers in neuroscience and drug development.
Introduction to Cholecystokinin in the CNS
Originally identified for its role in gallbladder contraction and pancreatic secretion in the gastrointestinal tract, cholecystokinin was later discovered to be extensively distributed throughout the central nervous system.[1] The sulfated octapeptide, CCK-8, is the most abundant form of CCK in the brain.[2] Critically, the full biological activity of CCK is conferred by its C-terminal seven amino acids, corresponding to the CCK(27-33) fragment.[3] CCK is co-localized with several classical neurotransmitters, most notably dopamine in the mesolimbic pathway, suggesting a significant modulatory role in various brain functions.[4] Its involvement in neuropsychiatric conditions such as anxiety, panic disorder, and schizophrenia has made the CCK system a subject of intense investigation and a potential target for therapeutic intervention.[1]
CCK Receptors in the Central Nervous System
The actions of CCK in the CNS are mediated by two distinct receptor subtypes, CCK-A and CCK-B, which differ in their affinity for various CCK fragments and their anatomical distribution.
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CCK-A (CCK1) Receptors: These receptors exhibit a high affinity for sulfated CCK peptides, such as CCK-8, and a significantly lower affinity for non-sulfated fragments like CCK-4.[2][5] In the CNS, CCK-A receptors are less abundant than CCK-B receptors and are localized to specific areas, including the nucleus of the solitary tract, the area postrema, and the hypothalamus, where they are primarily involved in the regulation of satiety.[6] They also play a role in modulating dopamine-induced behaviors.[6]
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CCK-B (CCK2) Receptors: This is the predominant CCK receptor subtype in the brain.[6] CCK-B receptors display a high affinity for both sulfated and non-sulfated CCK peptides, including CCK-8 and the smaller fragment CCK-4.[2][7] Their widespread distribution throughout the brain, with high concentrations in the cerebral cortex, limbic system (including the amygdala and hippocampus), and striatum, aligns with their involvement in a broader range of functions such as anxiety, memory, and pain perception.[2][4]
Quantitative Data: Receptor Binding Affinities and Densities
The following tables summarize key quantitative data regarding the binding affinities of CCK agonists and antagonists to CCK receptors, as well as the density of these receptors in specific brain regions.
Table 1: Binding Affinities (Ki/IC50) of CCK Ligands for CNS Receptors
| Ligand | Receptor Subtype | Species/Tissue | Ki / IC50 (nM) | Reference(s) |
| Agonists | ||||
| CCK-8 (sulfated) | CCK-A | Rat Pancreas | ~0.6-1 | [2] |
| CCK-B | Rat Cerebral Cortex | ~0.3-1 | [2] | |
| CCK-4 | CCK-A | - | ~1000-10,000 fold lower than CCK-8 | [2] |
| CCK-B | Rat Cerebral Cortex | ~3-10 | [2] | |
| CCK-B | Mouse Cerebral Cortex | 42 | [8] | |
| Boc-Trp-Met-Asp-Phe-NH2 | CCK-B | Mouse Cerebral Cortex | 42 | [8] |
| Antagonists | ||||
| Devazepide (L-364,718) | CCK-A | Rat Pancreas | 0.081 | [9] |
| CCK-B | Guinea Pig Brain | 245 | [9] | |
| L-365,260 | CCK-A | - | 280 | |
| CCK-B | Guinea Pig Brain | 2.0 | [10][11] |
Table 2: CCK Receptor Densities (Bmax) in the CNS
| Brain Region | Receptor Subtype | Species | Bmax (fmol/mg protein) | Reference(s) |
| Cerebral Cortex | Total CCK | Rat | 30.15 | [12] |
| Olfactory Bulb | Total CCK | Rat | Altered by food deprivation | [13] |
| Caudate Nucleus | Total CCK | Rat | Altered by food deprivation | [13] |
| Hypothalamus | Total CCK | Rat | Altered by food deprivation | [13] |
| Midbrain | Total CCK | Rat | Altered by food deprivation | [13] |
Signaling Pathways of CCK Receptors
Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs). Their activation initiates intracellular signaling cascades that modulate neuronal excitability and function.
The Canonical Gq/PLC Pathway
The primary signaling mechanism for both CCK-A and CCK-B receptors involves their coupling to Gq/11 proteins. Activation of the receptor leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and modulation of neuronal activity.
Alternative Signaling of the CCK-B Receptor
In addition to the canonical Gq pathway, the CCK-B receptor has been shown to couple to a pertussis toxin (PTX)-sensitive G-protein, likely of the Gi/o family. This alternative pathway involves the activation of phospholipase A2 (PLA2), leading to the release of arachidonic acid, which can act as a signaling molecule itself or be metabolized into other bioactive eicosanoids. This dual signaling capacity allows the CCK-B receptor to engage in a more complex and nuanced regulation of neuronal function.
Key Biological Functions in the CNS
Anxiety and Panic Disorders
One of the most well-established roles for CCK in the CNS is its involvement in anxiety and panic. Activation of CCK-B receptors, particularly in the basolateral amygdala, produces potent anxiogenic (anxiety-promoting) effects.[4] Intravenous administration of CCK-B agonists like CCK-4 or pentagastrin can reliably induce panic attacks in both healthy individuals and patients with panic disorder.[4] This has led to the development of the "CCK-4 challenge" as an experimental model to study the neurobiology of panic. Consequently, CCK-B receptor antagonists have been investigated as potential anxiolytic drugs.
Learning and Memory
CCK also plays a modulatory role in cognitive processes. The differential effects appear to be mediated by the two receptor subtypes. Evidence suggests that CCK-A receptor activation may enhance memory, while CCK-B receptor activation could have amnestic effects. The high density of CCK-B receptors in the hippocampus and cerebral cortex underscores its importance in synaptic plasticity and memory formation.
Satiety and Feeding Behavior
CCK is a key short-term satiety signal that helps terminate meals. This function is primarily mediated peripherally through CCK-A receptors on vagal afferent nerves, which transmit signals from the gut to the brainstem, specifically the nucleus of the solitary tract.[14] However, central CCK systems, particularly in the hypothalamus, also contribute to the regulation of food intake.[14]
Modulation of Dopaminergic Systems
CCK and dopamine are co-localized in mesolimbic neurons projecting from the ventral tegmental area (VTA) to the nucleus accumbens (NAc).[4] CCK modulates dopamine-related behaviors, and this interaction is complex and region-specific. In the posterior NAc, CCK-8 has been shown to increase extracellular dopamine levels, whereas in the anterior NAc, a CCK-B agonist reduced dopamine levels.[15] This modulation has implications for reward, motivation, and the pathophysiology of disorders like schizophrenia and substance abuse.
Table 3: Quantitative Data on CCK's Functional Effects in the CNS
| Function | Agonist/Treatment | Dose/Concentration | Effect | Species/Model | Reference(s) |
| Anxiety | CCK-8s | 100 µg/kg | Induced behavioral inhibition (no change in anxiety indices) | Mouse (Elevated Plus-Maze) | [16] |
| CCK-4 | 12.5-100 µg/kg | No significant behavioral effects | Mouse (Elevated Plus-Maze) | [16] | |
| Dopamine Modulation | CCK-8 | 10⁻⁵ M (25 pmol) perfusion in posterior NAc | Increased extracellular DA, DOPAC, and HVA | Rat (Microdialysis) | [15] |
| BC264 (CCK-B agonist) | 10⁻⁴ M (350 pmol) perfusion in anterior NAc | Reduced extracellular DA | Rat (Microdialysis) | [15] | |
| CCK-8 | 0.5 µg/kg microinjection into VTA | Inhibited electrically-evoked DA release in NAc | Rat (Voltammetry) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of the CCK system in the CNS.
Radioligand Binding Assay for CCK Receptors
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of CCK receptors in brain tissue homogenates.
Materials:
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Brain tissue (e.g., rat cerebral cortex)
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Homogenization buffer (e.g., 50 mM Tris-HCl)
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Radioligand (e.g., ¹²⁵I-Bolton-Hunter-CCK-8)
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Unlabeled ("cold") ligand (e.g., CCK-8) for determining non-specific binding
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Incubation buffer (e.g., Tris buffer with MgCl₂, bacitracin, and BSA)
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Glass fiber filters (e.g., Whatman GF/B)
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Filtration apparatus
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Scintillation counter and fluid
Procedure:
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Membrane Preparation: Homogenize dissected brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in incubation buffer. Determine protein concentration using a standard assay (e.g., BCA).
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Saturation Binding: To determine Kd and Bmax, set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg) and increasing concentrations of the radioligand. For each concentration, prepare a parallel tube containing a high concentration of unlabeled ligand (e.g., 1 µM CCK-8) to measure non-specific binding.
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Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60-90 minutes).
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Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.
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Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
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Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot specific binding versus radioligand concentration and use non-linear regression analysis (e.g., Scatchard plot) to determine the Kd and Bmax values.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral test to assess anxiety in rodents, based on their natural aversion to open and elevated spaces.
Materials:
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Elevated plus-maze apparatus (two open arms, two closed arms)
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Rodent subjects (e.g., mice or rats)
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Video tracking system and software
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Test compounds (e.g., CCK-4, CCK-8s) and vehicle control
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70% ethanol for cleaning
Procedure:
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Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test begins. The room should have controlled lighting and be free from loud noises.
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Drug Administration: Administer the test compound (e.g., CCK-4 at 12.5-100 µg/kg, i.p.) or vehicle at a predetermined time before the test (e.g., 15-30 minutes).
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Test Initiation: Place the animal gently onto the central platform of the maze, facing one of the open arms.
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Exploration: Allow the animal to freely explore the maze for a fixed period, typically 5 minutes. The experimenter should leave the room or be concealed from the animal's view.
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Data Recording: Use an automated video tracking system to record the animal's movements. Key parameters to measure include:
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Time spent in the open arms.
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Time spent in the closed arms.
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Number of entries into the open arms.
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Number of entries into the closed arms.
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Total distance traveled (as a measure of general locomotor activity).
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Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100]. A decrease in these parameters is interpreted as an anxiogenic-like effect.
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Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
Conclusion and Future Directions
The C-terminal fragment of cholecystokinin, encompassed by the CCK(27-33) sequence, is a critical neuromodulator in the central nervous system. Its actions, primarily through the widespread CCK-B receptors, are deeply implicated in the regulation of anxiety, memory, and motivation. The ability of CCK-4 to induce panic attacks has provided an invaluable experimental tool, while the complex interplay between CCK and dopamine systems highlights its relevance to addiction and schizophrenia. For drug development professionals, the CCK receptor system, particularly the CCK-B receptor, remains a compelling target for novel anxiolytic and antipsychotic therapies. Future research should continue to dissect the cell-type specific signaling of CCK receptors and further elucidate how CCK integrates with other neurotransmitter systems to shape complex behaviors. The development of new selective ligands with improved pharmacokinetic properties will be essential to translate our understanding of CCK's function into clinical applications.
References
- 1. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of cholecystokinin-8 microinjection into ventral tegmental area on dopamine release in nucleus accumbens of rats: an in vivo voltammetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain and gastrointestinal cholecystokinin receptor family: structure and functional expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCK-8-related C-terminal tetrapeptides: affinities for central CCKB and peripheral CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparison of CCK-8 receptors in the pancreas and brain of rats using CCK-8 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes in cholecystokinin receptor binding in rat brain after food deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of CCK8 and of the CCKB-selective agonist BC264 on extracellular dopamine content in the anterior and posterior nucleus accumbens: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ethological analysis of cholecystokinin (CCKA and CCKB) receptor ligands in the elevated plus-maze test of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
